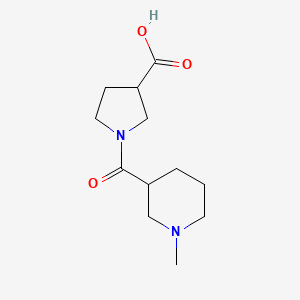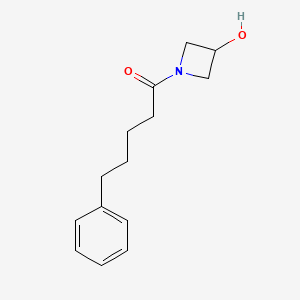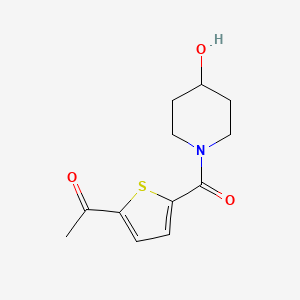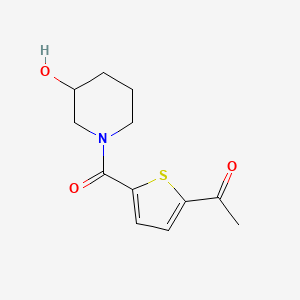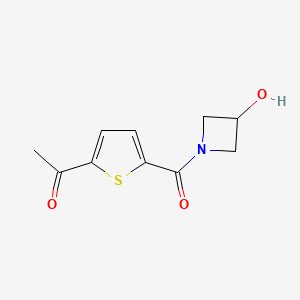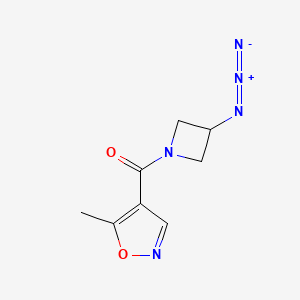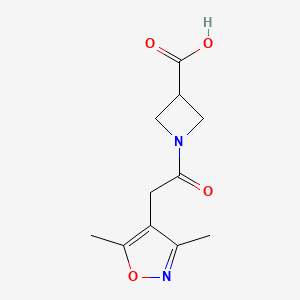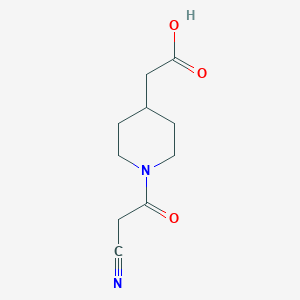
(3-Azidoazetidin-1-yl)(phenyl)methanone
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in the synthesis of various pharmaceuticals due to their structural similarity to β-lactams . The azido group (N3) is a functional group that is often used in click chemistry, a type of chemical reaction used in drug discovery and materials science .
Synthesis Analysis
Azetidines can be synthesized through a variety of methods, including cyclization reactions and ring expansion strategies . The azido group can be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of azetidines consists of a four-membered ring with one nitrogen and three carbon atoms . The azido group consists of three nitrogen atoms in a linear arrangement .Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions, including ring-opening reactions and substitutions . The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition .Physical And Chemical Properties Analysis
Azetidines are generally stable compounds, but their physical and chemical properties can vary widely depending on their substitution patterns . The azido group is generally stable but can decompose explosively under certain conditions .Applications De Recherche Scientifique
Coordination Polymers Synthesis
(3-Azidoazetidin-1-yl)(phenyl)methanone: has been utilized in the synthesis of coordination polymers, which are structures formed by the self-assembly of metal ions and organic linkers . These polymers exhibit novel architectures and topologies, leading to potential applications in various fields such as catalysis, drug delivery, gas storage, sensing, and magnetism .
Drug Delivery Systems
The compound’s structural properties may be explored for creating drug delivery systems. Its ability to form coordination polymers can be harnessed to develop carriers that can encapsulate drugs and release them in a controlled manner .
Gas Storage Materials
The synthesized coordination polymers using (3-Azidoazetidin-1-yl)(phenyl)methanone could be investigated for gas storage applications. Their porous nature allows for the adsorption and storage of gases, which is crucial in environmental applications and energy storage .
Sensing Devices
Due to its role in forming coordination polymers with distinct structural features, this compound could be used in the development of sensing devices. These devices can detect changes in their environment, making them useful in monitoring applications .
Magnetic Materials
The coordination polymers formed from (3-Azidoazetidin-1-yl)(phenyl)methanone might exhibit magnetic properties, which can be applied in data storage and electronic devices .
Catalysis
The compound’s ability to form coordination polymers with metal ions suggests its potential use as a catalyst or a component in catalyst systems. Such systems can accelerate chemical reactions, which is beneficial in industrial processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-12-9-6-14(7-9)10(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWAWHDUGKNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





